Hydrogen-Bond Donor Capacity: 4-Amino vs. 4-Ethoxy Substitution Differentiates CAS 125291-66-9 from Emorfazone
CAS 125291-66-9 possesses one hydrogen-bond donor (HBD = 1) attributable to its 4-amino group, whereas Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) has zero hydrogen-bond donors (HBD = 0) because the 4-position is occupied by an ethoxy group [1]. This difference is critical: the 4-amino NH₂ can act as a donor in hydrogen-bonding interactions with biological targets, while the 4-ethoxy group in Emorfazone can only act as an acceptor. In the wider pyridazinone SAR literature, the presence of a 4-amino group has been associated with enhanced analgesic and anti-inflammatory potency — exemplified by 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, which is 7-fold more potent than Emorfazone [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (4-amino group) |
| Comparator Or Baseline | Emorfazone: HBD = 0 (4-ethoxy group) |
| Quantified Difference | Target: 1 HBD; Comparator: 0 HBD. Qualitative difference with class-level SAR support (4-amino analogs up to 7-fold more potent than Emorfazone). |
| Conditions | In silico molecular descriptor analysis; comparative SAR from rodent analgesic/anti-inflammatory models [2]. |
Why This Matters
The HBD difference means CAS 125291-66-9 can engage in distinct target-binding interactions unavailable to Emorfazone, making it a preferred scaffold for exploring hydrogen-bond-dependent pharmacology.
- [1] Sildrug/IBB Warsaw. EOS57598 — Computed properties for C₁₄H₁₆N₄O₂: HBD = 1. In silico prediction database. View Source
- [2] The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA₂ Synthase. Hindawi Review, 2014. 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone is sevenfold more potent than Emorfazone. View Source
